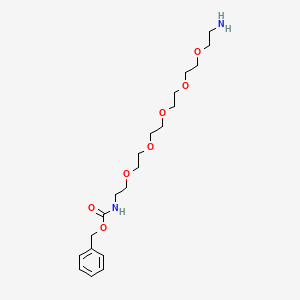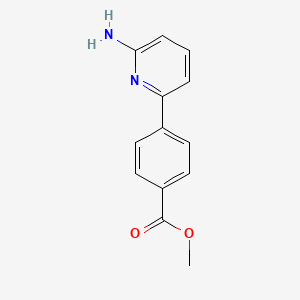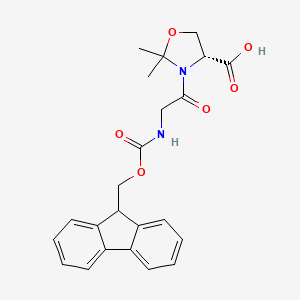
Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH: is a synthetic peptide derivative commonly used in peptide synthesis and research. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH typically involves the following steps:
Fmoc Protection: The amino group of glycine is protected using the Fmoc group.
Peptide Bond Formation: The protected glycine is coupled with D-serine and the psi(Me,Me)-proline derivative using coupling reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The Fmoc group is removed using a base like piperidine to yield the final compound.
Industrial Production Methods: Industrial production of such peptides often involves automated peptide synthesizers that follow similar steps but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the serine residue.
Reduction: Reduction reactions may target the peptide bonds or specific side chains.
Substitution: Substitution reactions can occur at the Fmoc group or other reactive sites.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nucleophiles (amines, thiols) under basic conditions.
Major Products: The major products depend on the specific reactions but can include modified peptides, deprotected amino acids, or substituted derivatives.
科学的研究の応用
Chemistry:
- Used in the synthesis of complex peptides and proteins.
- Studied for its reactivity and stability in various chemical environments.
Biology:
- Investigated for its role in protein-protein interactions.
- Used in the study of enzyme-substrate specificity.
Medicine:
- Potential applications in drug development, particularly in designing peptide-based therapeutics.
- Studied for its biological activity and potential therapeutic effects.
Industry:
- Used in the production of peptide-based materials and coatings.
- Applied in the development of biosensors and diagnostic tools.
作用機序
The mechanism of action of Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to mimic natural peptides, enabling it to bind to active sites or modulate biological pathways. The Fmoc group provides stability during synthesis but is removed to reveal the active peptide.
類似化合物との比較
Fmoc-Gly-D-Ser-OH: Lacks the psi(Me,Me)-proline derivative.
Fmoc-Gly-D-Ala-OH: Contains alanine instead of serine.
Fmoc-Gly-D-Ser(psi(Me,Me)-Ala)-OH: Contains alanine derivative instead of proline.
Uniqueness: Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH is unique due to the presence of the psi(Me,Me)-proline derivative, which can impart specific structural and functional properties. This uniqueness makes it valuable in studying specific biological interactions and developing specialized peptide-based applications.
特性
分子式 |
C23H24N2O6 |
|---|---|
分子量 |
424.4 g/mol |
IUPAC名 |
(4R)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C23H24N2O6/c1-23(2)25(19(13-31-23)21(27)28)20(26)11-24-22(29)30-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,29)(H,27,28)/t19-/m1/s1 |
InChIキー |
XUBXHZJERGBCEL-LJQANCHMSA-N |
異性体SMILES |
CC1(N([C@H](CO1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
正規SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



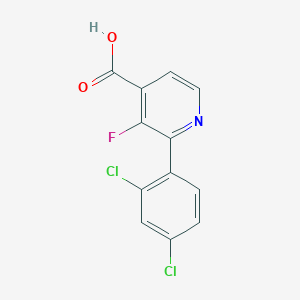
![1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine](/img/structure/B12066751.png)
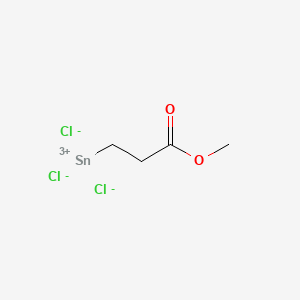


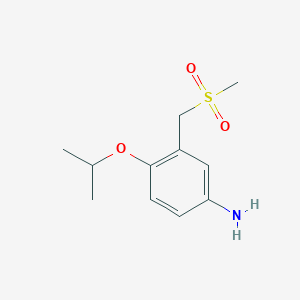
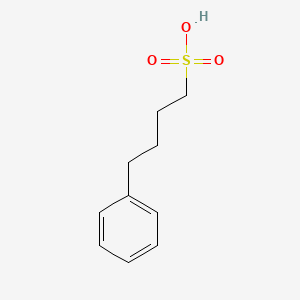
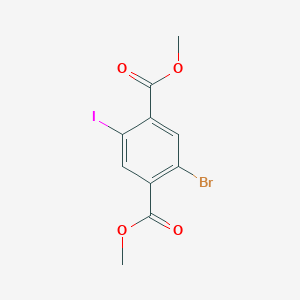


![sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide](/img/structure/B12066803.png)
